molecular formula C8H16Cl2N2O B2599033 4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride CAS No. 2490432-70-5

4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride

Cat. No.: B2599033
CAS No.: 2490432-70-5
M. Wt: 227.13
InChI Key: HLBXADXHRQMYKI-UHFFFAOYSA-N
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Description

4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C8H15ClN2O·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride typically involves the reaction of 4-(Dimethylamino)piperidine with phosgene (COCl2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, amides, and esters, depending on the nature of the nucleophile and reaction conditions .

Scientific Research Applications

4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products through the formation of a transient intermediate. This intermediate undergoes further reaction to release the final product and regenerate the catalyst if used .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(dimethylamino)piperidine-1-carbonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O.ClH/c1-10(2)7-3-5-11(6-4-7)8(9)12;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBXADXHRQMYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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